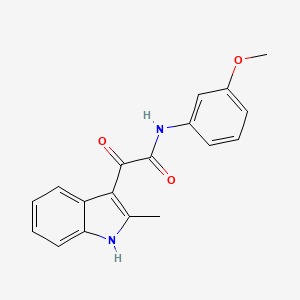

N-(3-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(3-Methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a glyoxylamide derivative featuring a 2-methyl-substituted indole core linked to a 3-methoxyphenyl group via an oxoacetamide bridge. The 2-methyl group on the indole ring may enhance steric stability, while the 3-methoxy substituent on the phenyl ring contributes electronic effects (e.g., electron-donating properties) that influence binding interactions .

Synthesis typically involves reacting 2-methylindole with oxalyl chloride to form the glyoxyloyl chloride intermediate, followed by coupling with 3-methoxyaniline under basic conditions (e.g., K₂CO₃ in toluene) . While specific yield data for this compound is unavailable, analogous syntheses report yields exceeding 75% (e.g., 75% for M5 in and .5% for 5m in ) .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-16(14-8-3-4-9-15(14)19-11)17(21)18(22)20-12-6-5-7-13(10-12)23-2/h3-10,19H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPAVFBXZVYOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acylation: The indole derivative is then acylated with an appropriate acyl chloride or anhydride to introduce the oxoacetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, alternative solvents, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy group.

Reduction: Reduction reactions may target the oxoacetamide group, converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Adamantane vs.

- N-Substituent Position : The 3-methoxy group on the phenyl ring (target compound) may favor hydrogen bonding compared to 2-methoxy (5h) or 4-chloro (2e) substituents, which prioritize steric or electronic effects .

Anticancer Activity:

- Compound 2e () : Exhibits high binding affinity to MDM2-p53 (anticancer target) due to the 4-chlorophenyl group’s electron-withdrawing effect, enhancing hydrophobic interactions .

- D-24851 () : A microtubule inhibitor with a pyridinyl group, showing efficacy against multidrug-resistant tumors. The chlorobenzyl group on indole likely disrupts tubulin polymerization .

- Target Compound : The 3-methoxy group’s electron-donating nature may reduce binding to targets preferring electron-deficient aryl groups (e.g., MDM2-p53), but it could improve solubility.

Antiviral Activity:

- M5 () : Inhibits HIV-1 entry via a 4-chlorobenzyl group on indole and a methoxypyridinyl substituent, suggesting dual substituent roles in viral envelope interaction .

Neurotoxicity Profile:

Physicochemical Properties

Biological Activity

N-(3-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential therapeutic applications in various biological systems. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17N3O3

- Molecular Weight : 291.30 g/mol

- Structural Features : The compound features an indole moiety, which is known for its diverse biological activities, and a methoxyphenyl group that may influence its pharmacokinetics and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In vivo models indicated that treatment with this compound reduced inflammation in conditions such as asthma and arthritis by modulating immune responses and decreasing the infiltration of inflammatory cells.

Anticancer Activity

The compound has also exhibited promising anticancer effects. In vitro assays demonstrated cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The IC50 values for these cell lines were reported at 226 μg/mL and 242.52 μg/mL, respectively . Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Case Studies

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytokine Modulation : The compound inhibits key inflammatory cytokines, suggesting a role in modulating immune responses.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed, indicating potential for cancer therapy.

- Cell Cycle Arrest : It interferes with cell cycle regulation, particularly affecting cyclin-dependent kinases (CDKs), which are crucial for cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.